What are the properties of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride?
What are the properties of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride?
An In-Depth Technical Guide to 2,2,3,3-Tetramethylcyclopropane-1-carbonyl Chloride
Introduction and Strategic Importance
2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride (CAS No. 24303-61-5) is a highly substituted acyl chloride, a class of organic compounds known for their reactivity and utility as synthetic intermediates.[1][2] Its molecular structure, featuring a sterically hindered cyclopropane ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development. The primary significance of this compound lies in its role as a key building block for agrochemicals, specifically pyrethroid pesticides, and for novel pharmaceutical agents.[3][4]
Physicochemical and Spectroscopic Properties
The distinct physical and chemical characteristics of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride are foundational to its handling and application in synthesis. The compound is a white crystalline solid or a colorless fuming liquid, a characteristic attributed to its reaction with atmospheric moisture.[3][5]
Data Summary Table
For ease of reference, the key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₃ClO | [1] |
| Molecular Weight | 160.64 g/mol | [1] |
| CAS Number | 24303-61-5 | [1][2] |
| Appearance | White crystals or colorless fuming liquid | [3][6] |
| Boiling Point | 153 °C | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.449 | [3] |
| Flash Point | 66 °C | [3] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the four methyl groups and the single proton on the cyclopropane ring. Due to the steric crowding, the methyl groups may not be equivalent, potentially leading to multiple singlets. The lone cyclopropyl proton would appear as a singlet further downfield.
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¹³C NMR : The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon (C=O) in the typical acyl chloride region (around 170 ppm). Additional signals would correspond to the quaternary and methine carbons of the cyclopropane ring and the carbons of the methyl groups.[1]
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration in an acyl chloride, typically found in the range of 1780-1815 cm⁻¹. The precise position is influenced by the electron-withdrawing nature of the chlorine atom.
Synthesis and Manufacturing
The primary route for the industrial and laboratory-scale preparation of 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride involves the chlorination of its parent carboxylic acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid.[3]
Synthesis of the Carboxylic Acid Precursor
The precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (CAS No. 15641-58-4), is itself a valuable synthetic intermediate.[7][8] Its synthesis is a critical first step and can be achieved through several methods, most notably via cyclopropanation.[7][9] One established pathway involves the reaction of 2,3-dimethyl-2-butene (tetramethylethylene) with a diazoacetate, followed by hydrolysis of the resulting ester.[9]
Conversion to the Acyl Chloride: A Validated Protocol
The conversion of the carboxylic acid to the acyl chloride is a standard transformation that enhances the electrophilicity of the carbonyl carbon, making it a more potent acylating agent. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed.
Protocol: Synthesis via Thionyl Chloride
This protocol is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.
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Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the acidic gas byproducts.
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Reagent Addition : Charge the flask with 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Under stirring, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction Conditions : Gently heat the mixture to reflux and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution.[3]
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Workup and Purification : After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The residual crude 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride can then be purified by vacuum distillation to yield the final product.[3][6]
Caption: Nucleophilic acyl substitution mechanism.
Key Reactions
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Aminolysis (Amide Formation) : This is arguably the most significant reaction for this compound. It reacts readily with ammonia, primary amines, and secondary amines to form the corresponding primary, secondary, and tertiary amides. [10]This reaction is central to the synthesis of various biologically active molecules. [4][6]An external base, such as pyridine or triethylamine, or an excess of the amine itself is required to neutralize the HCl byproduct. [4][10]* Alcoholysis/Phenolysis (Ester Formation) : The reaction with alcohols or phenols yields esters. [10]This reaction is also typically performed in the presence of a non-nucleophilic base to scavenge the generated HCl.
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Hydrolysis : 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride reacts vigorously with water to hydrolyze back to the parent carboxylic acid and HCl. [5][11]This reactivity necessitates that it be handled under anhydrous conditions to prevent degradation.
Applications in Industry and Research
The unique sterically hindered structure of this acyl chloride makes it a valuable reagent in several fields.
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Agrochemicals : It is a crucial intermediate in the synthesis of fenpropathrin, a third-generation pyrethroid insecticide and acaricide. [3][9][12]The tetramethylcyclopropane moiety is a key structural feature of many synthetic pyrethroids.
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Pharmaceuticals : The compound serves as a starting material for a range of new chemical entities. Research has focused on creating novel amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid for potential use in treating central nervous system (CNS) disorders, psychotic disorders, neurodegenerative diseases, and epilepsy. [4][8][13]It is also a reagent for preparing metabolites of synthetic cannabinoids for research purposes. [14]
Safety and Handling
As a highly reactive chemical, 2,2,3,3-tetramethylcyclopropane-1-carbonyl chloride presents significant hazards.
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GHS Classification : It is classified as a corrosive substance that causes severe skin burns and eye damage. It is also a respiratory irritant. [1]* Handling Precautions :
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All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Due to its reactivity with water, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Avoid contact with moisture, strong bases, alcohols, and amines, except under controlled reaction conditions.
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References
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LookChem. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
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PubChem. (n.d.). 2,2,3,3-Tetramethylcyclopropane-1-carbonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1025494C - Preparation of 2, 2, 3, 3-tetramethyl cyclopropane carboxylic acid.
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ChemBK. (n.d.). 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). EP1603891B1 - New amide derivatives of 2,2,3,3-tetramethylcyclopropane carboxylic acid.
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Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,2,3,3-Tetramethylcyclopropane carbonyl chloride. Retrieved from [Link]
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Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
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